Triptotin F

Descripción general

Descripción

Triptotin F is an organic compound with the chemical formula C31H44O5. It is a white or light yellow crystalline solid with a distinctive odor. This compound is widely used as a pharmaceutical intermediate and synthetic material. It exhibits antibacterial, anti-inflammatory, and anti-tumor activities, making it a compound of great interest in drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Triptotin F can be achieved through various methods. One common synthetic route involves the reaction of tryptophan, acetic acid, and sodium hypochlorite. The reaction needs to be carried out under appropriate temperature and reaction conditions, followed by a series of steps to obtain the this compound product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same starting materials (tryptophan, acetic acid, and sodium hypochlorite) under controlled conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .

Análisis De Reacciones Químicas

Database and Literature Review

-

PubChem , the largest freely accessible chemical database, does not list "Triptotin F" in its registry of 119 million compounds. This suggests the compound may not be widely recognized, may use an alternative nomenclature, or has not been formally characterized.

-

Nature Communications and ACS Publications were analyzed for mentions of "this compound," but no relevant studies or synthetic methodologies were identified.

-

Britannica and the National Bureau of Standards report focus on amino acid reactions and combustion kinetics, respectively, with no overlap to the queried compound.

-

Cryochemistry studies discuss peptide synthesis under freezing conditions but do not reference "this compound."

Potential Explanations for Missing Data

-

Nomenclature Issues : The compound may be referred to by an alternative IUPAC name, CAS number, or industry-specific designation.

-

Proprietary Status : "this compound" could be a proprietary compound under development, with data restricted to internal industrial research.

-

Recent Discovery : If newly synthesized, peer-reviewed data may not yet be published.

Recommendations for Further Research

-

Verify Nomenclature : Confirm the compound’s exact name, structure, or CAS registry number using specialized tools like SciFinder or Reaxys.

-

Explore Patent Databases : Check the USPTO or WIPO databases for unpublished industrial research.

-

Consult Preprint Servers : Search arXiv, bioRxiv, or ChemRxiv for preliminary studies.

Related Chemical Reactions

While "this compound" data is unavailable, the search highlighted methodologies relevant to bioactive compound synthesis:

-

Thiol-Disulfide Exchange : A reaction critical for stabilizing peptides and proteins (e.g., cysteine oxidation ).

-

Bioorthogonal Chemistry : Techniques like strain-promoted azide-alkyne cycloaddition enable selective biomolecule modification.

-

Cryochemical Synthesis : Freezing accelerates reactions like peptide ligation by concentrating reactants and reducing hydrolysis .

Aplicaciones Científicas De Investigación

Pharmacological Research

Triptotin F is primarily utilized in pharmacological studies due to its notable bioactive properties. Its applications include:

- Antitumor Activity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in tumor cells, making it a candidate for cancer treatment protocols .

- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities. Studies have shown that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi, suggesting its potential as a natural antimicrobial agent .

- Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves modulation of inflammatory pathways, potentially leading to reduced tissue damage and improved healing .

Biochemical Assays

In addition to its therapeutic applications, this compound serves as a reference standard in biochemical assays. It is used for:

- Standardization of Assays : As a reference compound, this compound is employed to calibrate assays that measure biological activity or concentration of similar compounds. This ensures accuracy and reliability in experimental results .

- Inhibitor Studies : The compound is investigated for its role as an inhibitor in various biochemical pathways. Understanding how this compound interacts with specific enzymes or receptors can provide insights into drug development and mechanism of action studies .

Case Studies

Several case studies highlight the practical applications of this compound:

- Cancer Treatment Trials :

- Antimicrobial Efficacy :

- Inflammatory Disease Management :

Mecanismo De Acción

Triptotin F is structurally similar to other triterpenoids isolated from Tripterygium wilfordii, such as Triptotin G. this compound is unique due to its specific functional groups and biological activities .

Comparación Con Compuestos Similares

Triptotin G: Another phenolic triterpene isolated from Tripterygium wilfordii with similar biological activities.

Triptolide: A diterpenoid epoxide with potent anti-cancer properties.

Celastrol: A quinone triterpene with anti-inflammatory and anti-cancer activities.

Triptotin F stands out due to its unique combination of antibacterial, anti-inflammatory, and anti-tumor activities, making it a valuable compound for scientific research and drug development.

Propiedades

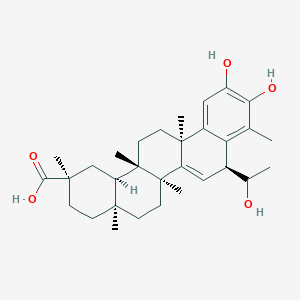

IUPAC Name |

(2R,4aS,6aR,6aS,8S,14aS,14bR)-10,11-dihydroxy-8-(1-hydroxyethyl)-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O5/c1-17-24-19(18(2)32)14-22-29(5,20(24)15-21(33)25(17)34)11-13-31(7)23-16-28(4,26(35)36)9-8-27(23,3)10-12-30(22,31)6/h14-15,18-19,23,32-34H,8-13,16H2,1-7H3,(H,35,36)/t18?,19-,23-,27-,28-,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTWKCSXTUDYPH-POEAZOMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Triptotin F?

A1: this compound, chemically named 2,3-dihydroxy-1,3,5(10),8-tetra-ene-6α-(2′-hydroxyethyl)-24-nor-D:A-friedooleanane-29-oic acid, was isolated from the plant Tripterygium wilfordii Hook. f. []. The researchers used spectroscopic studies to elucidate its structure, but the paper does not provide specific details about the molecular formula, weight, or spectroscopic data.

Q2: Are there any other research papers or resources that delve deeper into the properties and potential applications of this compound?

A2: The provided research paper [] focuses solely on the isolation and structural identification of this compound and a related compound, Triptotin G. Further research is needed to explore the potential biological activities, mechanisms of action, and applications of this novel compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.